Zanthobungeanine
Overview
Description
Zanthobungeanine is a plant-derived alkaloid primarily found in certain species of plants native to South Africa and Australia. It belongs to the class of furoquinoline alkaloids and is known for its diverse biological activities, including antibacterial and antioxidant properties . The chemical structure of this compound is characterized by a pyranoquinoline core with methoxy and methyl substituents.
Scientific Research Applications
Zanthobungeanine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its role in plant defense mechanisms and its interaction with various biological pathways.
Medicine: Investigated for its potential antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Target of Action
Zanthobungeanine, a pyrano-2-quinolone type alkaloid , primarily targets inflammation and platelet-activating factor (PAF) . It shows moderate inhibitory activity on nitric oxide (NO) production with an IC50 value of 37.26 mg/L . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound interacts with its targets by inhibiting inflammation and PAF-induced platelet aggregation . It also moderates NO production . The compound’s interaction with these targets results in changes in cellular signaling and function, which can lead to various physiological effects .
Biochemical Pathways
Given its anti-inflammatory activity and its ability to inhibit no production, it’s likely that it affects pathways related to inflammation and immune response
Result of Action
This compound shows the inhibitory action on the development of A549 cells (a type of lung cancer cell) only at high concentrations . It has no antipersonnel effect on A549 cells . Its anti-inflammatory activity and inhibition of NO production suggest that it may have potential therapeutic effects in conditions characterized by inflammation and excessive NO production .
Action Environment
Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Zanthobungeanine can be synthesized through various synthetic routes. One common method involves the use of o-anisidine as a starting material. The synthesis typically includes steps such as methylation, cyclization, and oxidation to form the furoquinoline core . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound is still under research. it is generally obtained either through extraction from plant sources or via chemical synthesis. The extraction process involves the use of solvents like acetone and methanol to isolate the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Zanthobungeanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives .
Comparison with Similar Compounds
Flindersine: Another furoquinoline alkaloid with similar antibacterial properties.
Dictamnine: Known for its anti-inflammatory and antioxidant activities.
Skimmianine: Exhibits similar biological activities, including antimicrobial and anticancer effects
Uniqueness: Zanthobungeanine stands out due to its unique combination of methoxy and methyl substituents on the furoquinoline core, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNIFQKDJZQOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Zanthobungeanine and where has it been found in nature?
A1: this compound is a prenylated 2-quinolinone alkaloid. [, ] Its structure consists of a quinolinone core with a prenyl (3-methylbut-2-en-1-yl) group attached. This natural product has been isolated from various East Asian Zanthoxylum species, including Zanthoxylum budrunga, Zanthoxylum schinifolium, and Zanthoxylum simulans. [, ]
Q2: What spectroscopic techniques are valuable for characterizing this compound?
A2: A combination of NMR techniques has proven particularly useful for the structural elucidation of this compound. These include 1H NMR, 13C NMR, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT experiments. [] These techniques allow for the assignment of proton and carbon signals, revealing key structural details about the molecule.
Q3: Besides this compound, what other alkaloids have been identified in Zanthoxylum budrunga?
A3: The root bark of Zanthoxylum budrunga is a source of several alkaloids. In addition to this compound, researchers have identified dihydrochelerythrine, N-norchelerythrine, (±)-evodiamine, and lupeol within this plant. []
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